(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of polar solvents and acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized to improve yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The industrial production methods aim to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, this compound is explored as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or electrical properties .
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one: This compound shares a similar core structure but differs in the substituents attached to the thiazolidinone ring.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Another compound with a similar pyrazole core but different functional groups.
Uniqueness
The uniqueness of (5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
The compound (5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H23N3O2S2, with a molecular weight of 449.6 g/mol . The compound contains a thiazolo-triazole framework which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H23N3O2S2 |
Molecular Weight | 449.6 g/mol |
IUPAC Name | (5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI Key | ROVNKHKMAMTMCL-MTJSOVHGSA-N |
Synthesis
The synthesis typically involves multi-step organic reactions starting from pyrazole and thiazolidinone intermediates. The process often utilizes hydrazine derivatives and aldehydes under controlled conditions to yield high purity and yields.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of derivatives containing pyrazole and thiazole moieties. For instance, compounds similar to (5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene) have shown significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
The biological activity is attributed to the compound's ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate biochemical pathways that lead to antimicrobial effects or influence cancer cell proliferation .
Case Studies
Case Study 1: Antimicrobial Screening
A series of synthesized pyrazole-thiazole derivatives were evaluated for their antibacterial efficacy using the well diffusion method. The results indicated that most compounds exhibited substantial zones of inhibition against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Potential
Research has also focused on the anticancer properties of similar compounds. Docking studies suggested that these derivatives could effectively inhibit cancer cell growth by targeting specific enzymes involved in cell cycle regulation .
Properties
CAS No. |
623935-26-2 |
---|---|
Molecular Formula |
C24H21N5O2S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H21N5O2S/c1-16(2)14-31-20-10-8-17(9-11-20)22-18(13-28(27-22)19-6-4-3-5-7-19)12-21-23(30)29-24(32-21)25-15-26-29/h3-13,15-16H,14H2,1-2H3/b21-12- |
InChI Key |
SLUMTOOKYCXLDS-MTJSOVHGSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC=N4)S3)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC=N4)S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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